N-Methoxy-N,5-dimethylthiophene-2-carboxamide
Description
N-Methoxy-N,5-dimethylthiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a methoxy group (-OCH₃) and a methyl group (-CH₃) substituent on the thiophene ring. Its molecular formula is C₇H₁₀N₂O₃, with a molecular weight of 170.17 g/mol, and it is registered under CAS number 173305-19-6 . However, commercial availability of this compound has been discontinued, as indicated by supplier listings , suggesting challenges in synthesis, stability, or efficacy.
Properties
IUPAC Name |
N-methoxy-N,5-dimethylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-4-5-7(12-6)8(10)9(2)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLYHESQCOQIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
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Acid Chloride Formation : 5-Methylthiophene-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at 0–25°C. Catalytic dimethylformamide (DMF) accelerates chloride substitution.
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Amidation : The acid chloride reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a tertiary amine base (e.g., triethylamine, TEA) to form the target compound. Pyridine or DCM are preferred solvents due to their compatibility with moisture-sensitive reagents.
Table 1: Representative Acid Chloride-Mediated Synthesis
| Step | Reagents | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|---|
| 1 | SOCl₂, DMF | DCM | 0°C → 22°C | 2 h | 95% | |
| 2 | N,O-dimethylhydroxylamine·HCl, TEA | DCM | 0°C → RT | 12 h | 78% |
Key advantages include high functional group tolerance and scalability. However, stoichiometric base use generates waste, necessitating purification via aqueous workup and chromatography.
Coupling Reagent-Based Synthesis
Modern peptide coupling reagents, such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole), enable direct amide bond formation without isolating the acid chloride. This method, validated for related thiophene carboxamides, offers milder conditions and reduced side reactions.
Procedure Overview
Table 2: Coupling Reagent Performance Comparison
| Reagent | Solvent | Temperature | Time | Yield | Purity | Source |
|---|---|---|---|---|---|---|
| HBTU/HOBt | DMF | 80°C (MW) | 30 min | 65% | >95% | |
| EDCI/HOAt | CH₃CN | RT | 12 h | 58% | 90% |
While HBTU/HOBt achieves higher yields, cost and reagent stability remain concerns for industrial-scale applications.
Cyclization Approaches for Thiophene Core Formation
Alternative routes construct the thiophene ring de novo, incorporating substituents during cyclization. A patent-pending method employs mercaptoketones and acrylic derivatives under basic conditions, though regioselectivity challenges arise.
Key Steps in Thiophene Synthesis
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Mercaptoketone Preparation : 3-Mercapto-2-butanone is generated via thiolation of diketones.
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Cyclization : Reaction with methyl methoxyacrylate in toluene using sodium methoxide (0.1 equiv) induces cyclization to a tetrahydrothiophene intermediate.
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Aromatization : Treatment with HCl promotes dehydration, yielding the aromatic thiophene core. Subsequent carboxamide installation follows acid chloride or coupling methods.
Table 3: Cyclization Reaction Parameters
| Step | Substrate | Catalyst | Solvent | Temperature | Outcome | Source |
|---|---|---|---|---|---|---|
| 2 | Methyl methoxyacrylate | NaOMe | Toluene | 25–35°C | 85% tetrahydrothiophene | |
| 3 | Tetrahydrothiophene | HCl | H₂O/EtOAc | RT | 72% thiophene |
This method excels in modularity but requires rigorous control over reaction stoichiometry to avoid over-alkylation.
Comparative Analysis of Methodologies
Table 4: Method Efficacy and Limitations
| Method | Yield Range | Purity | Scalability | Cost | Key Challenge |
|---|---|---|---|---|---|
| Acid Chloride | 70–85% | High | High | Low | Hydrolysis susceptibility |
| Coupling Reagents | 55–65% | High | Moderate | High | Reagent expense |
| Cyclization | 60–72% | Medium | Low | Medium | Regioselectivity control |
Acid chloride-mediated synthesis remains the gold standard for balance of yield and cost, whereas cyclization routes are reserved for specialized substitutions.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N,5-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
- N-Methoxy-N,5-dimethylthiophene-2-carboxamide serves as a crucial building block in organic synthesis. It is utilized in the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution.
Reactions and Conditions
- Oxidation : The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to yield sulfoxides or sulfones.
- Reduction : The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Electrophilic substitution reactions can occur with reagents such as bromine in the presence of a Lewis acid catalyst.
Biological Applications
Potential Biological Activity
- This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure suggests interactions with various biomolecules.
Mechanism of Action
- The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. This includes potential inhibition of inflammatory pathways and apoptosis induction in cancer cells .
Medical Applications
Therapeutic Properties
- Studies have explored the anti-inflammatory and antimicrobial activities of this compound. For instance:
Industrial Applications
Material Development
- In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it suitable for developing novel materials with specific functionalities.
Case Studies
-
Antibacterial Activity Study
- Objective : Evaluate antibacterial efficacy against various strains.
- Results : Significant inhibition zones were observed against both Gram-positive and Gram-negative bacteria.
- Anticancer Efficacy Study
Mechanism of Action
The mechanism of action of N-Methoxy-N,5-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxamide Derivatives
Thiophene carboxamides are a diverse class of compounds with varied substituents that modulate their physicochemical properties and biological activities. Below is a detailed comparison of N-Methoxy-N,5-dimethylthiophene-2-carboxamide with structurally related analogs:
Structural and Functional Group Variations
Table 1: Structural Comparison
Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The methoxy group in the target compound is electron-donating, which may reduce electrophilicity compared to analogs with nitro groups (e.g., Compound 13 in Table 1). Nitro groups enhance reactivity and are critical in antibacterial carboxamides .
Solubility and Melting Points :
- The hydroxyhexynyl group in 5-(6-hydroxyhex-1-yn-1-yl)-N-methoxy-N-methylthiophene-2-carboxamide introduces polarity, likely enhancing aqueous solubility compared to the hydrophobic methoxy/methyl groups in the target compound .
- The dichlorobenzyl analog has a broad melting point range (73–50°C), suggesting lower crystallinity due to bulky substituents .
Key Research Findings
- Nitro Group Importance : Nitrothiophene carboxamides consistently show antibacterial activity, emphasizing the necessity of electron-withdrawing groups for target engagement .
- Halogenation for Bioactivity : Chlorine or fluorine substituents enhance lipophilicity and anti-tubercular activity, as seen in .
- Structural Flexibility : Derivatives with extended alkyne chains (e.g., ) demonstrate the role of substituent flexibility in modulating solubility and pharmacokinetics.
Biological Activity
N-Methoxy-N,5-dimethylthiophene-2-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. Its unique structure, featuring a methoxy group and a carboxamide functional group attached to a dimethyl-substituted thiophene ring, suggests potential biological activities that have been explored in various studies. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₃N₁O₂S
- Molecular Weight : 213.28 g/mol
- Functional Groups : Methoxy (-OCH₃), Carboxamide (-CONH₂), Dimethyl on thiophene ring
The presence of these functional groups enhances the compound's solubility and reactivity, making it a candidate for drug development.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action likely involves the inhibition of bacterial growth through interference with cellular processes.
- Example Study : A study demonstrated that derivatives of thiophene compounds, including this compound, showed significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, demonstrating potential as an anticancer agent.
- Mechanism : The proposed mechanism includes the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in cell proliferation.
- Research Findings : In one study, compounds similar to this compound were tested against breast and colon cancer cell lines. Results indicated that these compounds exerted cytotoxic effects comparable to established chemotherapeutic agents like etoposide .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can bind to receptors affecting cellular signaling cascades.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N,N-Dimethylthiophene-2-carboxamide | Dimethyl substitution on thiophene | Lacks methoxy group; primarily studied for amide properties. |
| 5-Methylthiophene-2-carboxylic acid | Contains carboxylic acid instead | More acidic; used in synthesis of other thiophenes. |
| 3-Carbomethoxy-4,5-dimethylthiophene | Contains carbomethoxy group | Used as a precursor for fungicides. |
The unique combination of functional groups in this compound may confer distinct biological activities compared to other thiophene derivatives.
Case Studies
-
Antibacterial Activity Study :
- Objective : To evaluate the antibacterial efficacy against various strains.
- Results : Showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
-
Anticancer Efficacy Study :
- Objective : To assess cytotoxic effects on human cancer cell lines.
- Results : Induced apoptosis and inhibited cell cycle progression at low micromolar concentrations.
Q & A
Q. Table 1. Comparison of Synthetic Methods
| Condition | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Solvent-free fusion | 65–75 | 95 | Eco-friendly, low cost | |
| Microwave-assisted | 80–85 | 97 | Rapid, high reproducibility | |
| Gewald reaction | 50–60 | 90 | Versatile for substitutions |
Q. Table 2. Common Reaction Pathways
| Reaction | Reagents/Conditions | Major Product | Application |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic) | Sulfone | Drug metabolite synthesis |
| Reduction | H₂/Pd-C | Amine derivative | Bioactive intermediate |
| Substitution | Cl₂ (FeCl₃ catalyst) | Chlorinated thiophene | Material science |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
